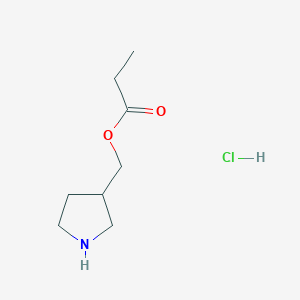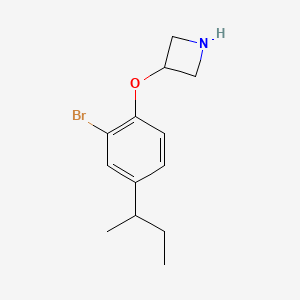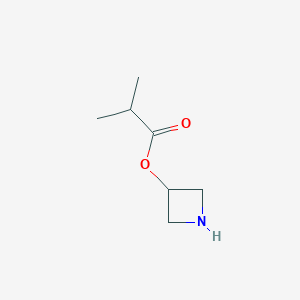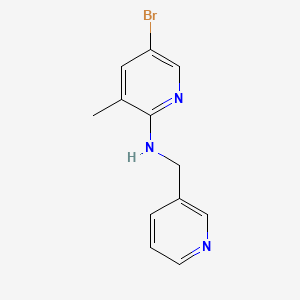
(2-Fluor-3-Methoxyphenyl)methanamin
Übersicht
Beschreibung
(2-Fluoro-3-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Fluoro-3-methoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-3-methoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in der biomedizinischen Forschung
(2-Fluor-3-Methoxyphenyl)methanamin: kann bei der Entwicklung und Synthese von fluoreszierenden Sonden verwendet werden. Diese Sonden sind in der biomedizinischen Forschung von entscheidender Bedeutung, um Biomoleküle oder molekulare Aktivitäten in Zellen anhand von Fluoreszenzsignalen zu detektieren . Die Struktur der Verbindung könnte möglicherweise modifiziert werden, um als Fluoreszenzfarbstoff oder als Zielgruppe zu fungieren, wodurch die Empfindlichkeit und Selektivität der Sonde verbessert wird.
Umweltüberwachung
Die Derivate der Verbindung könnten in der Umweltüberwachung eingesetzt werden. Durch die Integration in Sensoren können Forscher Umweltverschmutzer in niedrigen Konzentrationen nachweisen. Seine hohe Empfindlichkeit und Selektivität machen es zu einem hervorragenden Kandidaten für die Überwachung der Wasser- und Luftqualität .
Lebensmittelsicherheitsanalyse
In der Lebensmittelsicherheit kann This compound Teil der Entwicklung neuer fluoreszierender Sonden sein, die Verunreinigungen und Krankheitserreger detektieren. Seine ungiftige Natur ermöglicht eine sichere Detektion in Lebensmittelprodukten und sorgt so für die Sicherheit der Verbraucher .
Klinische Forschung mit Massenspektrometrie
Die Massenspektrometrie, ein leistungsstarkes Werkzeug in der klinischen Forschung, kann durch diese Verbindung verbessert werden. Sie könnte als Standard oder Reagenz in der Massenspektrometrie verwendet werden, um Proteine und Metabolite von klinischem Interesse zu identifizieren und zu quantifizieren, was die Entdeckung von Biomarkern und therapeutischen Zielmolekülen unterstützt .
Translationale Omics-Forschung
Die Verbindung könnte eine Rolle in der translationalen Omics-Forschung spielen, bei der grundlegende wissenschaftliche Entdeckungen in klinische Anwendungen umgesetzt werden. Sie könnte im Verifizierungsprozess von Proteinen und Metaboliten verwendet werden, um den Workflow von der Entdeckung zur klinischen Anwendung zu rationalisieren .
Diagnose von Schlafapnoe
Forscher könnten die Verwendung von This compound bei der Entwicklung von Geräten zur Diagnose von Schlafapnoe untersuchen. Seine Eigenschaften könnten bei der Erstellung genauerer und empfindlicherer Diagnoseinstrumente hilfreich sein, die in Verbindung mit Smartphone-Anwendungen für Tests zu Hause verwendet werden können .
Eigenschaften
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYXUBYSAOZUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291092 | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-81-9 | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93071-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)





![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)




